1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-1H-pyrazole
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Overview
Description
1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-1H-pyrazole is a chemical compound known for its unique structure and reactivity It features a pyrazole ring substituted with a phenyl group, which is further modified with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrazole.
Attachment of the Dioxaborolane Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety is known to participate in boron-mediated reactions, which can influence various biological processes. The compound’s effects are mediated through its binding to target proteins, enzymes, or receptors, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- 4,4’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde
Uniqueness
1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)-1H-pyrazole is unique due to its specific combination of a pyrazole ring, phenyl group, and dioxaborolane moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H21BN2O2 |
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Molecular Weight |
284.2 g/mol |
IUPAC Name |
1-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]pyrazole |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)12-13-6-8-14(9-7-13)19-11-5-10-18-19/h5-11H,12H2,1-4H3 |
InChI Key |
KRSQAMBBRICTOF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
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